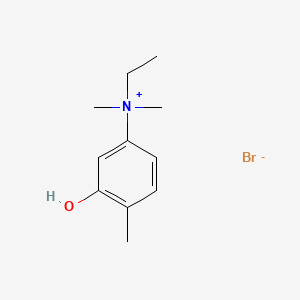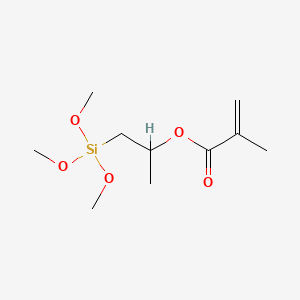
1-Methyl-2-(trimethoxysilyl)ethyl methacrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-2-(trimethoxysilyl)ethyl methacrylate is an organosilicon compound with the molecular formula C10H20O5Si. It is a methacrylate ester that contains a trimethoxysilyl group, making it a versatile compound in various chemical applications. This compound is known for its ability to form strong bonds with both organic and inorganic materials, making it valuable in the fields of materials science and polymer chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Methyl-2-(trimethoxysilyl)ethyl methacrylate can be synthesized through the reaction of methacrylic acid with 1-methyl-2-(trimethoxysilyl)ethanol. The reaction typically involves the use of a catalyst, such as a strong acid or base, to facilitate the esterification process. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes to maximize efficiency and scalability. The raw materials are fed into a reactor where the esterification reaction takes place. The product is then purified through distillation or other separation techniques to remove any unreacted starting materials and by-products .
Análisis De Reacciones Químicas
Types of Reactions
1-Methyl-2-(trimethoxysilyl)ethyl methacrylate undergoes various chemical reactions, including:
Hydrolysis: The trimethoxysilyl group can be hydrolyzed in the presence of water to form silanol groups.
Condensation: The silanol groups formed from hydrolysis can further condense to form siloxane bonds.
Polymerization: The methacrylate group can undergo free radical polymerization to form polymers.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Condensation: Catalysts such as acids or bases to promote the formation of siloxane bonds.
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide under controlled temperature conditions.
Major Products Formed
Hydrolysis: Silanol derivatives.
Condensation: Siloxane-linked compounds.
Polymerization: Polymers with methacrylate backbones.
Aplicaciones Científicas De Investigación
1-Methyl-2-(trimethoxysilyl)ethyl methacrylate has a wide range of applications in scientific research:
Materials Science: Used as a coupling agent to improve the adhesion between organic polymers and inorganic materials.
Polymer Chemistry: Employed in the synthesis of hybrid polymers with enhanced mechanical and thermal properties.
Biology and Medicine: Utilized in the development of biocompatible coatings and drug delivery systems.
Industry: Applied in the production of adhesives, sealants, and surface treatments.
Mecanismo De Acción
The mechanism of action of 1-methyl-2-(trimethoxysilyl)ethyl methacrylate involves the formation of strong covalent bonds with both organic and inorganic substrates. The trimethoxysilyl group undergoes hydrolysis to form silanol groups, which can then condense to form siloxane bonds with inorganic surfaces. The methacrylate group can polymerize to form a robust polymer network, providing mechanical strength and stability .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Trimethoxysilyl)ethyl methacrylate
- Methacrylic acid, ethyl ester
- 2-Propenoic acid, 2-methyl-, ethyl ester
Uniqueness
1-Methyl-2-(trimethoxysilyl)ethyl methacrylate is unique due to its combination of a methacrylate ester and a trimethoxysilyl group. This dual functionality allows it to act as a coupling agent, enhancing the adhesion between organic and inorganic materials. Its ability to undergo both hydrolysis and polymerization reactions makes it highly versatile in various applications .
Propiedades
Número CAS |
51749-70-3 |
|---|---|
Fórmula molecular |
C10H20O5Si |
Peso molecular |
248.35 g/mol |
Nombre IUPAC |
1-trimethoxysilylpropan-2-yl 2-methylprop-2-enoate |
InChI |
InChI=1S/C10H20O5Si/c1-8(2)10(11)15-9(3)7-16(12-4,13-5)14-6/h9H,1,7H2,2-6H3 |
Clave InChI |
XTVNGRMJOGNDOG-UHFFFAOYSA-N |
SMILES canónico |
CC(C[Si](OC)(OC)OC)OC(=O)C(=C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(4S)-2,2,5,5-tetramethyl-1,3-dioxolan-4-yl]butan-2-one](/img/structure/B13761585.png)
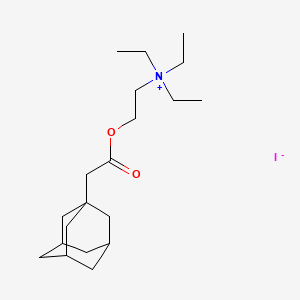
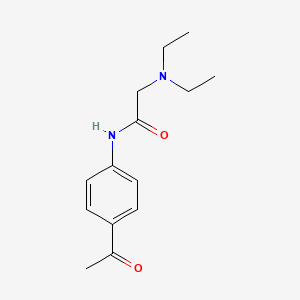
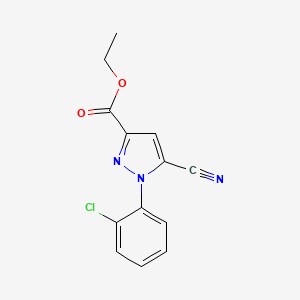
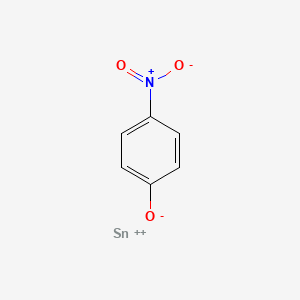
![Benzenesulfonic acid, 4-chloro-3-[[4-[(4-ethoxyphenyl)azo]phenyl]azo]-, sodium salt](/img/structure/B13761613.png)
![2-Propenoic acid, 3-[3-(3-methoxypropoxy)propoxy]propyl ester](/img/structure/B13761623.png)


![diethyl-[2-(2-ethyl-2-methylhexanoyl)oxyethyl]azanium;chloride](/img/structure/B13761640.png)
![tert-butyl-[(3Z)-5-[tert-butyl(dimethyl)silyl]oxy-3-[(2Z)-2-[1-[(E)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-2-methylidenecyclohexyl]oxy-dimethylsilane](/img/structure/B13761648.png)


